molecular formula C15H15BrO3S B14151771 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene CAS No. 89278-67-1

1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene

Cat. No.: B14151771
CAS No.: 89278-67-1
M. Wt: 355.2 g/mol
InChI Key: XPAQBHTXTUQEEZ-UHFFFAOYSA-N
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Description

1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene is an organic compound that features a bromine atom, a methanesulfonyl group, and a phenylethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene typically involves the following steps:

    Methanesulfonylation: The addition of a methanesulfonyl group to the compound.

    Phenylethoxylation: The attachment of a phenylethoxy group to the benzene ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the methanesulfonyl group.

Scientific Research Applications

1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene involves its interaction with molecular targets and pathways. The bromine atom and methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylethoxy group can also play a role in the compound’s overall chemical behavior .

Comparison with Similar Compounds

  • 1-Bromo-2-methyl-4-(methylsulfonyl)benzene
  • 1-Bromo-4-(propane-2-sulfonyl)benzene
  • 4-Bromophenyl methyl sulfone

Uniqueness: 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene is unique due to the presence of both a methanesulfonyl group and a phenylethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

89278-67-1

Molecular Formula

C15H15BrO3S

Molecular Weight

355.2 g/mol

IUPAC Name

1-bromo-4-(2-methylsulfonyl-1-phenylethoxy)benzene

InChI

InChI=1S/C15H15BrO3S/c1-20(17,18)11-15(12-5-3-2-4-6-12)19-14-9-7-13(16)8-10-14/h2-10,15H,11H2,1H3

InChI Key

XPAQBHTXTUQEEZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(C1=CC=CC=C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

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